molecular formula C21H20BrN3O3 B2521634 3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921579-47-7

3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2521634
CAS No.: 921579-47-7
M. Wt: 442.313
InChI Key: NRGZGSCPNFNZOM-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule based on the pyridazin-3(2H)-one scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing biologically active compounds. While specific biological data for this exact molecule may be limited, its core structure and substituents suggest significant potential for early-stage research and discovery. The pyridazinone core is a versatile heterocycle known to support interactions with various enzymatic targets. Research on analogous structures indicates that pyridazinone derivatives can be designed as potent agonists for Formyl Peptide Receptors (FPRs), which are key regulators of endogenous inflammation and immunity . Furthermore, molecules featuring a pyridazinone ring linked to a benzamide group have been successfully developed into potent and selective inhibitors for targets like Histone Deacetylases (HDACs), demonstrating promising in vitro and in vivo anticancer activity . The 4-ethoxyphenyl moiety at the 3-position and the brominated benzamide group attached via a flexible ethyl chain are strategic structural features that can be leveraged for structure-activity relationship (SAR) studies. These modifications allow researchers to explore and optimize binding affinity and selectivity against a target of interest. This compound is offered as a high-purity chemical tool to support investigative programs in areas such as oncology, immunology, and inflammatory disease. It is intended for use in assay development, high-throughput screening, and hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-2-28-18-8-6-15(7-9-18)19-10-11-20(26)25(24-19)13-12-23-21(27)16-4-3-5-17(22)14-16/h3-11,14H,2,12-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGZGSCPNFNZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting a suitable hydrazine derivative with an appropriate diketone under reflux conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted phenyl halide reacts with the pyridazinone core.

    Bromination: The bromine atom is introduced via an electrophilic bromination reaction, typically using bromine or a bromine-containing reagent.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the brominated intermediate reacts with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of alternative reagents, catalysts, and reaction conditions to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

4-Bromo-N-(6-methylpyridin-2-yl)benzamide (6e)
  • Structure : A bromobenzamide with a 6-methylpyridin-2-yl amine substituent.
  • Molecular Formula : C₁₃H₁₁BrN₂O; Molecular Weight : 297.15 g/mol.
  • Key Differences: Lacks the pyridazinone-ethyl linker and ethoxyphenyl group. The pyridine ring introduces electron-withdrawing effects.
  • Synthesis : 92% yield via coupling of ethyl 4-bromobenzoate with 6-methylpyridin-2-amine; m.p. 73.7–74.3°C .
  • Implications : Simpler structure correlates with lower molecular weight and higher synthetic yield compared to the target compound.
4-Bromo-N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (6f)
  • Structure : Bromobenzamide with bulky tert-butyl and pyridyl substituents.
  • Key Differences : Contains branched alkyl and aromatic groups, increasing steric hindrance.

Pyridazinone-Based Analogs

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide
  • Structure : Replaces bromobenzamide with picolinamide (pyridine-2-carboxamide).
  • Molecular Formula : C₂₀H₂₀N₄O₃; Molecular Weight : 364.4 g/mol.
  • Key Differences : Absence of bromine reduces molecular weight by ~34 g/mol; pyridine ring alters electronic properties.
  • Implications: Potential for improved solubility due to reduced halogen content .
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
  • Structure : Substitutes bromine with a tetrazole group.
  • Key Differences : Tetrazole introduces hydrogen-bonding capacity and metabolic stability.
  • Implications : May enhance target binding affinity compared to halogenated analogs .

Heterocyclic Core Modifications

6-Bromo-2-((3-chloro-4-(substituted phenyl)-4-oxoazetidin-1-yl amino) methyl)-3-(naphthalen-2-yl) quinazolin-4(3H)-ones (6a)
  • Structure: Quinazolinone core with bromine and naphthalene groups.
  • Key Differences: Quinazolinone instead of pyridazinone; larger polyaromatic system.
  • Implications: Likely distinct biological targets (e.g., NSAID activity) due to quinazolinone’s pharmacological prevalence .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Melting Point (°C)
Target Compound C₁₉H₁₆BrN₃O₂ 398.3 3-bromo, ethoxyphenyl-pyridazinone-ethyl N/A N/A
4-Bromo-N-(6-methylpyridin-2-yl)benzamide (6e) C₁₃H₁₁BrN₂O 297.15 4-bromo, 6-methylpyridine 92% 73.7–74.3
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide C₂₀H₂₀N₄O₃ 364.4 Picolinamide, ethoxyphenyl-pyridazinone N/A N/A
6-Bromo-2-...quinazolin-4(3H)-ones (6a) C₂₇H₂₀BrClN₃O₂ 545.8 Bromo, naphthalene, quinazolinone N/A N/A

Key Research Findings

Bromine’s Role: The bromine atom in the target compound likely enhances halogen bonding with biological targets, improving binding affinity compared to non-halogenated analogs .

Ethoxyphenyl-Pyridazinone: This moiety may confer metabolic stability and moderate lipophilicity, balancing solubility and membrane permeability .

Synthetic Challenges : The target compound’s complex structure (multiple aromatic rings, ethoxy group) likely requires multi-step synthesis with protective strategies, contrasting with simpler benzamide derivatives .

Biological Activity

3-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. Its unique structural features, including a bromine atom, an ethoxyphenyl group, and a pyridazinone moiety, suggest potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C19H20BrN3O2C_{19}H_{20}BrN_{3}O_{2} with a molecular weight of approximately 416.2 g/mol. The presence of the bromine atom may enhance the compound's reactivity and biological activity through various mechanisms.

Property Value
Molecular FormulaC19H20BrN3O2C_{19}H_{20}BrN_{3}O_{2}
Molecular Weight416.2 g/mol
Structural FeaturesBromine, Ethoxyphenyl, Pyridazinone

Biological Activity

Research into similar compounds has indicated that benzamide derivatives often exhibit significant biological activities, including anticancer properties. For instance, studies on related compounds have shown antiproliferative effects against various cancer cell lines.

The mechanism by which benzamide derivatives exert their effects often involves cell cycle arrest and apoptosis induction. For example, certain derivatives have been identified as S-phase arrest agents, disrupting the normal cell cycle progression . Molecular docking studies could provide insights into how this compound interacts with specific biological targets associated with cancer pathways.

Case Studies and Research Findings

While direct studies on this compound are sparse, insights can be drawn from related research:

  • Anticancer Activity : Related compounds have shown significant activity against various cancer cell lines. For instance, a study reported that benzamide derivatives could induce apoptosis in cancer cells through mitochondrial pathways.
  • Molecular Interaction Studies : Preliminary molecular docking analyses suggest that similar compounds can bind effectively to proteins involved in cancer progression, indicating potential for this compound to do the same.

Future Research Directions

Given the promising structural characteristics and preliminary data on related compounds, further research is warranted to explore:

  • In vitro and In vivo Studies : To evaluate the cytotoxicity and mechanisms of action specific to this compound.
  • Optimization of Structural Features : Investigating modifications to enhance bioavailability and specificity towards targeted cancer pathways.

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